4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
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Overview
Description
4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is a complex organic compound with a unique structure. This compound is part of the bile acid family, which plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves multiple steps. One common method includes the oxidation of deoxycholic acid derivatives . The reaction conditions typically involve the use of strong oxidizing agents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction can produce simpler bile acid analogs .
Scientific Research Applications
4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its role in cellular processes and interactions with biological membranes.
Medicine: Investigated for potential therapeutic uses, including its effects on cholesterol metabolism and liver function.
Industry: Utilized in the production of pharmaceuticals and as a biochemical reagent.
Mechanism of Action
The mechanism of action of 4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid involves its interaction with specific molecular targets and pathways. It primarily affects bile acid receptors and enzymes involved in lipid metabolism. The compound can modulate the activity of these targets, leading to changes in cholesterol levels and bile acid composition .
Comparison with Similar Compounds
Similar Compounds
Deoxycholic Acid: A primary bile acid with similar structural features.
Chenodeoxycholic Acid: Another bile acid with comparable biological functions.
Lithocholic Acid: A bile acid known for its role in liver function and metabolism.
Uniqueness
4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid is unique due to its specific hydroxylation pattern and the presence of formyloxy groups. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C26H40O7 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[(10S,13R)-7,12-diformyloxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C26H40O7/c1-15(4-7-23(30)31)18-5-6-19-24-20(12-22(33-14-28)26(18,19)3)25(2)9-8-17(29)10-16(25)11-21(24)32-13-27/h13-22,24,29H,4-12H2,1-3H3,(H,30,31)/t15?,16?,17?,18?,19?,20?,21?,22?,24?,25-,26+/m0/s1 |
InChI Key |
DAKGJCRYZHTYJF-KXBSRNRBSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(C(CC3C2C(CC4[C@@]3(CCC(C4)O)C)OC=O)OC=O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)OC=O)OC=O)C |
Origin of Product |
United States |
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